
2H-1,3-Oxazine, tetrahydro-6-methyl-6-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3-Oxazine, tetrahydro-6-methyl-6-phenyl- is a heterocyclic organic compound that has shown potential in scientific research applications. This compound is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mécanisme D'action
The mechanism of action of 2H-1,3-Oxazine, tetrahydro-6-methyl-6-phenyl- is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have shown that 2H-1,3-Oxazine, tetrahydro-6-methyl-6-phenyl- can induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth and proliferation. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2H-1,3-Oxazine, tetrahydro-6-methyl-6-phenyl- for lab experiments is its relatively simple synthesis method. Additionally, this compound has shown promising results in various scientific research applications, making it a potential candidate for further study. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 2H-1,3-Oxazine, tetrahydro-6-methyl-6-phenyl-. One potential direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Additionally, further studies could be conducted to investigate its potential as an anti-inflammatory and analgesic agent for the treatment of inflammatory diseases. Finally, research could be conducted to investigate the potential of this compound as a scaffold for the development of novel drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, 2H-1,3-Oxazine, tetrahydro-6-methyl-6-phenyl- is a promising compound with potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives in various scientific research applications.
Méthodes De Synthèse
The synthesis of 2H-1,3-Oxazine, tetrahydro-6-methyl-6-phenyl- can be achieved using various methods. One of the most common methods involves the reaction of 2-aminoacetophenone with cyclohexanone in the presence of an acid catalyst. This reaction leads to the formation of the intermediate 2-amino-2-phenyl-1-cyclohexanol, which is then cyclized using acetic anhydride to form 2H-1,3-Oxazine, tetrahydro-6-methyl-6-phenyl-.
Applications De Recherche Scientifique
2H-1,3-Oxazine, tetrahydro-6-methyl-6-phenyl- has shown potential in various scientific research applications. One of the most promising applications is in the field of medicinal chemistry, where this compound has been studied for its potential as an anticancer agent. Studies have shown that 2H-1,3-Oxazine, tetrahydro-6-methyl-6-phenyl- can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further research.
Propriétés
Numéro CAS |
19798-94-8 |
|---|---|
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
6-methyl-6-phenyl-1,3-oxazinane |
InChI |
InChI=1S/C11H15NO/c1-11(7-8-12-9-13-11)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 |
Clé InChI |
AZJAHPUBENCFOO-UHFFFAOYSA-N |
SMILES |
CC1(CCNCO1)C2=CC=CC=C2 |
SMILES canonique |
CC1(CCNCO1)C2=CC=CC=C2 |
Autres numéros CAS |
19798-94-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



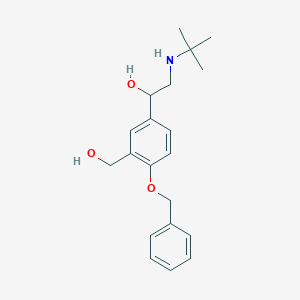

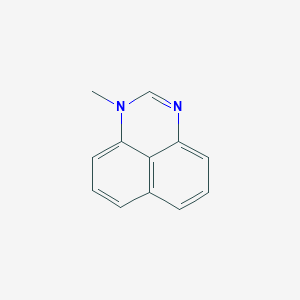

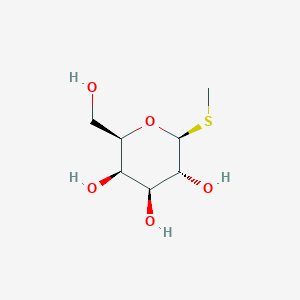
![N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B21491.png)
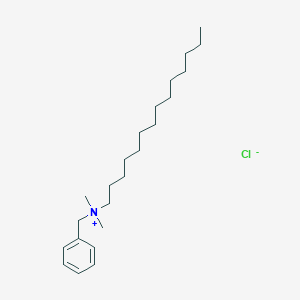
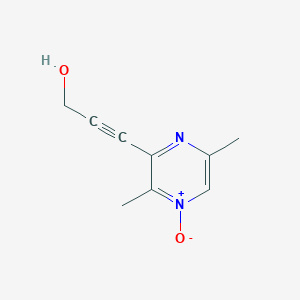

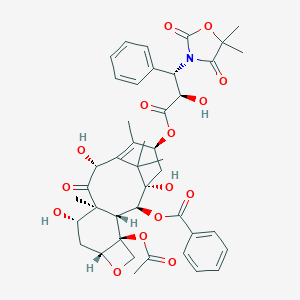


![1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B21515.png)
